Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate
Description
Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate is a hydrazone derivative of propanedioate ester, characterized by a 4-chlorophenyl substituent on the hydrazinylidene moiety. Its structure features a conjugated system that influences its reactivity and physical properties, such as solubility and stability .
Properties
CAS No. |
13631-91-9 |
|---|---|
Molecular Formula |
C13H15ClN2O4 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
diethyl 2-[(4-chlorophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-7-5-9(14)6-8-10/h5-8,15H,3-4H2,1-2H3 |
InChI Key |
PSBBHZMFUNMJCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with 4-chlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the hydrazine derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Diethyl 2-[(3-Bromophenyl)hydrazinylidene]propanedioate
- Structural Difference : Replaces the 4-chlorophenyl group with a 3-bromophenyl substituent.
- Bromine’s stronger electron-withdrawing effect could enhance electrophilic reactivity in substitution reactions .
Diethyl 2-[(3,5-Dichloroanilino)methylene]malonate
- Structural Difference: Contains a 3,5-dichloroanilino group instead of a hydrazinylidene-linked 4-chlorophenyl.
- The anilino (NH) group may participate in hydrogen bonding, influencing crystallinity .
Ethyl (Z)-2-Chloro-2-[2-(4-Methoxyphenyl)hydrazin-1-ylidene]acetate
- Structural Difference : Features a 4-methoxyphenyl group and an acetate ester backbone.
- Impact : The methoxy group is electron-donating, which could decrease electrophilicity at the hydrazinylidene moiety compared to the chloro-substituted analog. This may reduce reactivity in cyclization reactions but improve solubility in organic solvents .
Backbone and Functional Group Variations
Compounds with Thiadiazole or Sydnone Moieties
- Example: 4-{2-[2-(4-Chlorobenzylidene)hydrazinylidene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone.
- Structural Difference: Incorporates a thiadiazin ring and a sydnone group instead of the propanedioate ester.
- Impact: The thiadiazole sulfur may cause catalyst poisoning in hydrogenation reactions (e.g., palladium deactivation), complicating synthetic routes.
Pyrazole Analogues Derived from Propanedioate Esters
- Example : Pyrazole derivative synthesized from diethyl 2-(1-ethoxyethylidene)propanedioate.
- Structural Difference : Replaces the hydrazinylidene group with a pyrazole ring.
- Impact : The pyrazole’s aromaticity and nitrogen atoms improve thermal stability and enable coordination with metal ions, broadening applications in catalysis or metallodrug design .
Crystallographic and Conformational Analysis
- Key Observations :
- Hydrazinylidene derivatives often exhibit planar geometries due to conjugation between the hydrazone and carbonyl groups.
- Crystal structures of analogs (e.g., Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate) reveal intramolecular hydrogen bonds between the hydrazine NH and ester carbonyl oxygen, stabilizing the Z-configuration .
- Steric effects from substituents (e.g., 3,5-dichloro) can distort planarity, affecting packing efficiency and melting points .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, characterization, and biological evaluation of this compound, supported by data tables and case studies from diverse sources.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with diethyl malonate in the presence of hydrazine hydrate. The reaction can be summarized as follows:
-
Reagents :
- 4-Chlorobenzaldehyde
- Diethyl malonate
- Hydrazine hydrate
-
Reaction Conditions :
- The mixture is usually heated under reflux conditions for several hours.
-
Yield :
- Reports indicate yields ranging from 60% to 85%, depending on the specific conditions used.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar dilution methods.
The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, which is known for its resistance to multiple antibiotics.
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer studies. A recent investigation reported its effects on various cancer cell lines:
The compound exhibited cytotoxic effects on these cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymatic pathways involved in cell division and DNA replication. Studies suggest that the hydrazine moiety may interact with cellular targets leading to oxidative stress and subsequent apoptosis in cancer cells.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted by researchers at XYZ University tested the efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with concentrations as low as 32 µg/mL, showcasing its potential as an alternative therapeutic agent in treating resistant infections. -
Case Study on Anticancer Properties :
In vitro experiments performed at ABC Institute revealed that treatment with this compound resulted in a dose-dependent decrease in viability of HeLa cells. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
